Enhanced Lipophilicity Compared to the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 4.9, a 1.3 log unit increase over the parent 3,4-dihydro-2H-[1,3'-biquinolin]-2-one scaffold (XLogP3-AA = 3.6) [1][2]. This significant difference indicates that the tetramethyl substitution pattern substantially raises lipophilicity, which can be a critical differentiator for projects targeting intracellular or membrane-bound targets. The comparison is a cross-study computational inference using the same prediction method (XLogP3) in PubChem.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 3,4-Dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-74-6): 3.6 |
| Quantified Difference | Δ = +1.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A 1.3 log unit increase in lipophilicity can translate to greater membrane permeability and potentially higher intracellular accumulation, making this compound more suitable for intracellular target engagement assays.
- [1] PubChem Compound Summary: 3,3,4,4-tetramethyl-3,4-dihydro-2H-(1,3'-biquinolin)-2-one. National Center for Biotechnology Information (2025). CID 71426606. View Source
- [2] PubChem Compound Summary: 3,4-Dihydro-2H-[1,3'-biquinolin]-2-one. National Center for Biotechnology Information (2025). CID 71426605. View Source
